molecular formula C14H10Cl3F3N2O2S B2440796 [5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 2,2-dichloroacetate CAS No. 318239-60-0

[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 2,2-dichloroacetate

Cat. No.: B2440796
CAS No.: 318239-60-0
M. Wt: 433.65
InChI Key: ZHACRGJGPGESTM-UHFFFAOYSA-N
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Description

[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 2,2-dichloroacetate is a useful research compound. Its molecular formula is C14H10Cl3F3N2O2S and its molecular weight is 433.65. The purity is usually 95%.
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Properties

IUPAC Name

[5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 2,2-dichloroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3F3N2O2S/c1-22-12(25-8-4-2-7(15)3-5-8)9(6-24-13(23)11(16)17)10(21-22)14(18,19)20/h2-5,11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHACRGJGPGESTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)COC(=O)C(Cl)Cl)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 2,2-dichloroacetate are currently unknown. These properties are crucial in determining the bioavailability of the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets.

Biological Activity

The compound [5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 2,2-dichloroacetate (CAS No. 321553-42-8) is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H9Cl3F3N3O2S
  • Molecular Weight : 446.66 g/mol
  • CAS Number : 321553-42-8
  • Purity : >90%

The biological activity of this compound is primarily attributed to its interactions with various biological targets, particularly in the context of anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Research indicates that related pyrazole compounds exhibit significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and nitric oxide (NO) in activated microglia. For instance, compounds similar to this compound have shown efficacy in reducing inflammation in models of neuroinflammation induced by lipopolysaccharide (LPS) .

Anticancer Activity

Studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 family proteins and activation of caspases. The presence of electron-withdrawing groups, such as trifluoromethyl and chlorophenyl moieties, enhances their cytotoxic effects against different cancer cell lines .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Mechanism Reference
Anti-inflammatoryInhibition of NO production in microglia
AnticancerInduction of apoptosis via Bcl-2 inhibition
CytotoxicityIC50 values against various cancer cell lines

Case Studies

  • Neuroinflammation Model :
    A study investigated the effects of a related compound on LPS-induced neuroinflammation. The results showed a significant reduction in inflammatory markers and protection against neuronal damage, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Cancer Cell Line Studies :
    Several analogs were tested against human cancer cell lines, revealing that the incorporation of specific functional groups significantly improved their cytotoxicity. For example, compounds with trifluoromethyl substitutions exhibited enhanced growth inhibition compared to their non-substituted counterparts .

Q & A

Q. What are the standard synthetic routes for [5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 2,2-dichloroacetate?

The synthesis typically involves multi-step reactions starting with the formation of the pyrazole core. Key steps include:

  • Sulfanyl Group Introduction : Reaction of 4-chlorophenyl thiol with a halogenated pyrazole intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Esterification : Coupling of the pyrazole-sulfanyl intermediate with 2,2-dichloroacetyl chloride in the presence of a coupling agent (e.g., DCC) .
  • Purification : Column chromatography or recrystallization to isolate the final product. Reaction monitoring via TLC and structural confirmation via ¹H/¹³C NMR and HRMS are critical .

Q. How can researchers verify the purity and structural integrity of the compound?

  • Analytical Techniques :
  • NMR Spectroscopy : Assign peaks to confirm the presence of the trifluoromethyl group (~δ -60 ppm in ¹⁹F NMR), sulfanyl-linked aromatic protons, and ester carbonyl signals .
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities .
  • Elemental Analysis : Validate empirical formula (e.g., C, H, N, S, Cl, F content) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Cell-Based Assays :
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
    • Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

  • Parameter Screening :
  • Temperature : Lower temperatures (0–5°C) during sulfanyl group introduction reduce disulfide byproducts .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalyst Use : Add catalytic KI to enhance nucleophilic substitution efficiency .
    • DoE (Design of Experiments) : Apply factorial design to evaluate interactions between variables (time, temperature, stoichiometry) .

Q. What computational methods are effective for studying the compound’s electronic properties?

  • Density Functional Theory (DFT) :
  • Optimize geometry at the B3LYP/6-31G(d,p) level to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution .
  • Simulate UV-Vis spectra using TD-DFT to correlate with experimental λₘₐₓ values .
    • Molecular Docking : Predict binding affinities to biological targets (e.g., COX-2, EGFR) using AutoDock Vina .

Q. How can environmental fate studies be designed to assess ecological risks?

  • Experimental Framework :
  • Hydrolysis Stability : Incubate the compound in buffered solutions (pH 4–9) at 25°C and 50°C, analyzing degradation via LC-MS .
  • Photolysis : Expose to UV light (λ = 254 nm) and monitor half-life using HPLC .
  • Bioaccumulation : Measure logP (octanol-water partition coefficient) experimentally or via EPI Suite estimation .
    • Ecotoxicology : Conduct acute toxicity tests on Daphnia magna or Danio rerio (zebrafish) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-Analysis :
  • Compare assay conditions (e.g., cell line passage number, serum concentration) to identify variability sources .
  • Validate results using orthogonal assays (e.g., ATP-based viability assays vs. apoptosis markers like caspase-3) .
    • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Cl with F) to isolate critical functional groups .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

TechniqueExpected SignalsReference
¹H NMR (CDCl₃)δ 2.45 (s, 3H, CH₃), δ 4.85 (s, 2H, OCH₂), δ 7.25–7.45 (m, 4H, Ar-H)
¹³C NMRδ 160.5 (COO), δ 121.5 (CF₃), δ 55.2 (OCH₂)
HRMS (ESI+)m/z 499.9852 [M+H]⁺ (calculated for C₁₈H₁₃Cl₃F₃N₂O₂S)

Q. Table 2. Environmental Stability Parameters

ConditionHalf-Life (Days)Major Degradation ProductsReference
pH 7, 25°C28Dichloroacetic acid, pyrazole-SH
UV Light, 254 nm6Dechlorinated derivatives

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